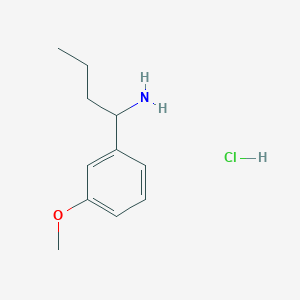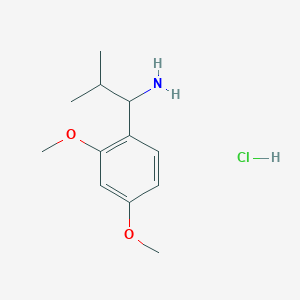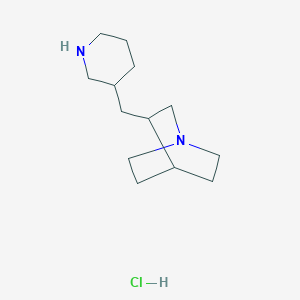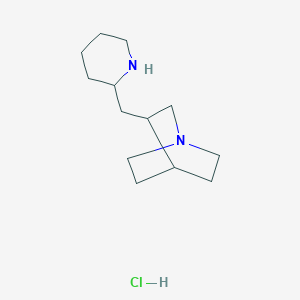
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, commonly referred to as DFPMA hydrochloride, is an organic compound belonging to the class of amines. It is a white solid that is soluble in water and other polar solvents. DFPMA hydrochloride has been studied for its use in a variety of scientific research applications, such as in the study of biochemical and physiological effects, due to its unique properties.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride plays a crucial role in synthetic chemistry, particularly in the formation of complexes and the study of their structures. Research has shown that aromatic NH and OH proton donors can form 1:1 and 1:2 complexes with aliphatic amines, revealing insights into hydrogen bond dynamics and ionic structure formation in aprotic solvents. These findings were supported by IR and UV spectral analysis, demonstrating the equilibrium between free molecules and complexes, with some configurations showing the formation of NHN+ homoconjugated cations (Castaneda, Denisov, & Schreiber, 2001).
Organic Synthesis
In organic synthesis, derivatives of this compound serve as important intermediates. For instance, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol demonstrated chemoselective addition to the C=O bond, showcasing the compound's utility in creating complex organic molecules. This process was thoroughly characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry, highlighting its potential in the development of new chemical entities (Sun, Kong, Du, Zhang, Guo, & Zhe, 2018).
Anticancer Research
The compound's derivatives have been evaluated for their anticancer properties. Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized through reactions involving derivatives of this compound, showed significant cytotoxic activity against various human tumor cell lines. These complexes presented a new avenue for anticancer drug development, with specific configurations exhibiting enhanced cytotoxicity compared to established chemotherapy agents (Basu Baul, Basu, Vos, & Linden, 2009).
Photophysical Properties
Compounds derived from this compound have been investigated for their unique photophysical properties, with potential applications in organic electronics. Novel arylamines functionalized with 2,4-difluorophenyl groups were synthesized and utilized as hole-transporting layers in organic light-emitting devices (OLEDs). These materials demonstrated improved efficiency and luminance in device configurations, attributed to the electron-withdrawing fluorinated substituents that balanced injected carriers in OLEDs (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)6-7-11(15)12-9(13)4-3-5-10(12)14;/h3-5,8,11H,6-7,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDNSZQZQHTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)






![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)